![molecular formula C31H36O11 B047999 (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol CAS No. 613684-55-2](/img/structure/B47999.png)

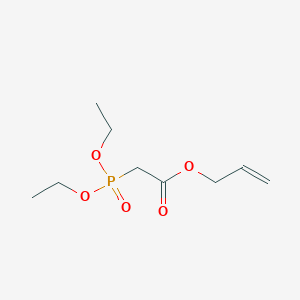

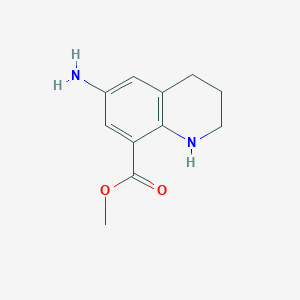

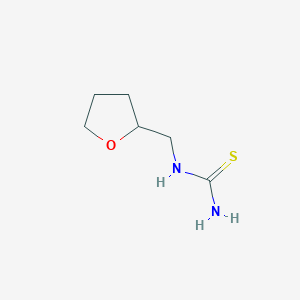

(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions. For instance, the synthesis of related compounds like 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione involves crystallization processes and the formation of enolic tautomers (Ng, Othman, & Malek, 1994). Another example is the synthesis of methyl 3-[(2S*)-4,6-dimethoxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1-benzofuran-2-yl]-2-methoxycarbonyl-3-phenylpropionate, which demonstrates the complexity of reactions involving similar compounds (Wang, Li, Ma, & Qin, 2009).

Molecular Structure Analysis

The molecular structure of related compounds can be intricate. For instance, the study of 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione revealed two independent enolic tautomers in its structure (Ng, Othman, & Malek, 1994). These structural intricacies are crucial for understanding the compound's properties and reactions.

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are diverse. For example, acid treatment of similar compounds can lead to the formation of various reaction products, indicating their reactivity under different conditions (Li, Lundquist, & Stenhagen, 1996).

Physical Properties Analysis

The physical properties of these compounds, such as crystallization behavior and structural details, are vital. The crystal structure studies of related compounds provide insights into their physical characteristics (Ng, Othman, & Malek, 1994).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are key aspects. Studies on similar compounds, like the acid treatment of birch lignin derivatives, reveal their chemical behavior and potential for various chemical reactions (Li, Lundquist, & Stenhagen, 1996).

Wissenschaftliche Forschungsanwendungen

Enantiomeric Neolignans from Lobelia Chinensis

A study by Chen et al. (2010) isolated enantiomeric neolignans related to the compound from Lobelia Chinensis. Their structures were elucidated using extensive spectroscopic analyses. This research contributes to understanding the chemical composition of Lobelia Chinensis and its potential applications.

Phytochemicals from Sorbus Lanata

Uddin et al. (2013) identified several new phenolic compounds, including ones structurally similar to the given compound, in their study of Sorbus Lanata Uddin et al. (2013). This research sheds light on the plant's chemical profile and potential antioxidant properties.

Neolignans from Myristica Fragrans

Li and Yang (2007) isolated new neolignans from Myristica Fragrans, showing structural similarities to the compound Li and Yang (2007). Their findings contribute to the understanding of Myristica Fragrans' chemical makeup.

Antioxidant Lignans from Broussonetia Papyrifera

Mei et al. (2009) discovered new lignans, including one structurally similar to your compound, in Broussonetia Papyrifera Mei et al. (2009). They demonstrated these compounds' antioxidant activities, suggesting potential therapeutic applications.

Phenolic Compounds from Kokuto

Takara et al. (2003) isolated new phenolic compounds from Kokuto, a non-centrifuged cane sugar, including compounds related to the one Takara et al. (2003). This expands the understanding of Kokuto's chemical profile.

Synthesis of Phenolic Propane-1,2- and 1,3-diols

Tyman and Payne (2006) researched the synthesis of isomeric 3-(hydroxyphenyl)propane-1,2-diols from allylic precursors Tyman and Payne (2006). This research is important for understanding the synthesis processes of related compounds.

New Compounds from Rhododendron Mariae Hance

Guo et al. (2014) isolated new compounds, including neolignans and phenylpropanoids, from Rhododendron Mariae Hance Guo et al. (2014). These findings contribute to the understanding of this plant's chemical constituents.

Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals

Meilert et al. (2004) explored the asymmetric synthesis of polyketide spiroketals, related to the compound of interest Meilert et al. (2004). This research aids in the synthesis and understanding of similar complex molecules.

Eigenschaften

IUPAC Name |

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3/b6-5+/t21-,27-,28+,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXGTSCVCJANHX-BVTOZUDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C(=C3)OC)O[C@H](CO)[C@H](C4=CC(=C(C=C4)O)OC)O)OC)/C=C/CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)

![5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B47936.png)